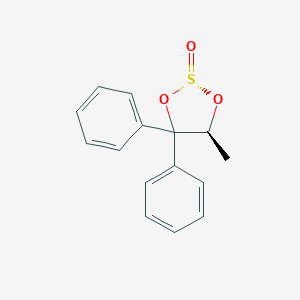

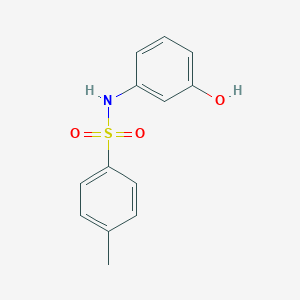

N-(m-Hydroxyphenyl)-p-toluenesulphonamide

Descripción general

Descripción

Synthesis Analysis

The synthesis of compounds similar to “N-(m-Hydroxyphenyl)-p-toluenesulphonamide” has been reported. For instance, the synthesis of both enantiomers of 1-(m-hydroxyphenyl)ethylamine, an important intermediate for the preparation of valuable active pharmaceuticals, was described using ®- or (S)-α-PEA-imines as chiral building blocks .

Aplicaciones Científicas De Investigación

Biomedical Applications of mTHPP

- Scientific Field: Biomedical Sciences, specifically Photodynamic Therapy .

- Application Summary: mTHPP is used as a photosensitizer in photodynamic therapy. Its low aqueous solubility hampers its clinical use due to complex delivery . To overcome this, mTHPP is covalently attached to β-cyclodextrin (CD-mTHPP), improving its solubility and allowing for better delivery and cellular uptake .

- Methods of Application: The photophysical properties of CD-mTHPP were examined using steady-state fluorescence and lifetime measurements . Cellular uptake was studied using confocal and fluorescence lifetime imaging microscopy on human squamous carcinoma cells (A431) . Skin penetration was assessed using two-photon fluorescence microscopy .

- Results/Outcomes: The study found that CD-mTHPP exhibits improved skin distribution compared to mTHPP alone when using aqueous vehicles . It was also found that CD-mTHPP is taken up by A431 cells in predominantly monomeric form . These results indicate that CD-mTHPP demonstrates improved biodistribution ex vivo compared to mTHPP and is a promising multimodal system for photodynamic therapy .

Antimicrobial Laser-Induced Photodynamic Therapy

- Scientific Field: Biomedical Sciences, specifically Antimicrobial Photodynamic Therapy .

- Application Summary: A study reported the efficacy of laser-light-irradiated 5,10,15,20-tetrakis (m-hydroxyphenyl)porphyrin (mTHPP) loaded onto an ethylcellulose/chitosan nanocomposite in eradicating multi-drug resistant Pseudomonas aeruginosa, Staphylococcus aureus, and Candida albicans .

- Methods of Application: The mTHPP was loaded onto an ethylcellulose/chitosan nanocomposite and characterized. Different laser wavelengths, powers, and exposure times were investigated in the antimicrobial photodynamic therapy (aPDT) experiments .

- Results/Outcomes: The best inhibition was observed using 635 nm with the mTHPP EC/Chs nanocomposite for C. albicans (59 ± 0.21%), P. aeruginosa (71.7 ± 1.72%), and S. aureus (74.2 ± 1.26%) with illumination of only 15 min .

Biological Activities of Polysaccharide Extracts

- Scientific Field: Biomedical Sciences, specifically Dermatology .

- Application Summary: A study reported the extraction, characterization, and biological activities of polysaccharide extracts from Nymphaea hybrid .

- Methods of Application: The polysaccharide-rich Nymphaea hybrid extracts (NHE) were obtained using the ultrasound-assisted cellulase extraction (UCE) method optimized by response surface methodology (RSM) .

- Results/Outcomes: NHE conveyed a good ability to scavenge against the 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radicals and inhibit the hyaluronidase activity. NHE can effectively protect the HaCaT cells against oxidative damage by inhibiting the intracellular reactive oxygen species (ROS) production in the H2O2 stimulation assays and promoting the proliferation and migration in the scratch assays .

Antimicrobial Laser-Induced Photodynamic Therapy

- Scientific Field: Biomedical Sciences, specifically Antimicrobial Photodynamic Therapy .

- Application Summary: A study reported the efficacy of laser-light-irradiated 5,10,15,20-tetrakis (m-hydroxyphenyl)porphyrin (mTHPP) loaded onto an ethylcellulose/chitosan nanocomposite in eradicating multi-drug resistant Pseudomonas aeruginosa, Staphylococcus aureus, and Candida albicans .

- Methods of Application: The mTHPP was loaded onto an ethylcellulose/chitosan nanocomposite and characterized. Different laser wavelengths, powers, and exposure times were investigated in the antimicrobial photodynamic therapy (aPDT) experiments .

- Results/Outcomes: The best inhibition was observed using 635 nm with the mTHPP EC/Chs nanocomposite for C. albicans (59 ± 0.21%), P. aeruginosa (71.7 ± 1.72%), and S. aureus (74.2 ± 1.26%) with illumination of only 15 min .

Biological Activities of Polysaccharide Extracts

- Scientific Field: Biomedical Sciences, specifically Dermatology .

- Application Summary: A study reported the extraction, characterization, and biological activities of polysaccharide extracts from Nymphaea hybrid .

- Methods of Application: The polysaccharide-rich Nymphaea hybrid extracts (NHE) were obtained using the ultrasound-assisted cellulase extraction (UCE) method optimized by response surface methodology (RSM) .

- Results/Outcomes: NHE conveyed a good ability to scavenge against the 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radicals and inhibit the hyaluronidase activity. NHE can effectively protect the HaCaT cells against oxidative damage by inhibiting the intracellular reactive oxygen species (ROS) production in the H2O2 stimulation assays and promoting the proliferation and migration in the scratch assays .

Propiedades

IUPAC Name |

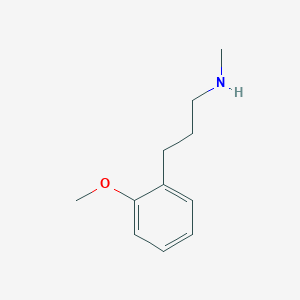

N-(3-hydroxyphenyl)-4-methylbenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO3S/c1-10-5-7-13(8-6-10)18(16,17)14-11-3-2-4-12(15)9-11/h2-9,14-15H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKRIULAJORWCLQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)NC2=CC(=CC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80190877 | |

| Record name | N-(m-Hydroxyphenyl)-p-toluenesulphonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80190877 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(m-Hydroxyphenyl)-p-toluenesulphonamide | |

CAS RN |

3743-29-1 | |

| Record name | N-(3-Hydroxyphenyl)-p-toluenesulfonamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3743-29-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(m-Hydroxyphenyl)-p-toluenesulphonamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003743291 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-(m-Hydroxyphenyl)-p-toluenesulphonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80190877 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(m-hydroxyphenyl)-p-toluenesulphonamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.033 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl benzo[b]thiophene-4-carboxylate](/img/structure/B172727.png)